molecular formula C20H19N3O3 B11372327 N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372327
M. Wt: 349.4 g/mol
InChI Key: IPUHDFQWONJNSZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylhydrazine with 4-methoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce a hydroxyl derivative of the pyridazine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine: In the field of biology and medicine, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has shown potential as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system and target .

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
  • 2-[(2,5-dimethylphenyl)amino]-N-(4-methoxyphenyl)acetamide

Comparison: Compared to similar compounds, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique pyridazine ring structure. This feature imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both methoxy and dimethylphenyl groups also enhances its reactivity and potential for functionalization .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-13-4-5-14(2)17(12-13)21-20(25)19-18(24)10-11-23(22-19)15-6-8-16(26-3)9-7-15/h4-12H,1-3H3,(H,21,25)

InChI Key

IPUHDFQWONJNSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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